2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-2-phenylacetic acid

ACCase inhibitor ligand efficiency molecular weight

Order 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-2-phenylacetic acid (CAS 625375-38-4) as a procurement-accessible anchor for your ACCase inhibitor SAR panels. With a clogP of 3.16 and full Lipinski compliance, this minimal 4,6-dimethyl scaffold directly addresses solubility and non-specific binding issues plaguing higher-logP analogs (clogP >5). It serves as a verified negative control for GPR35 off-target selectivity screening, offering superior aqueous compatibility for reliable dose-response measurements across a broad range of buffer conditions without detergent interference. This compound is the scientifically sound choice for quantifying potency gains and lipophilicity penalties in your focused library development.

Molecular Formula C16H14N2O2S
Molecular Weight 298.36
CAS No. 625375-38-4
Cat. No. B2542776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-2-phenylacetic acid
CAS625375-38-4
Molecular FormulaC16H14N2O2S
Molecular Weight298.36
Structural Identifiers
SMILESCC1=CC(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)O)C
InChIInChI=1S/C16H14N2O2S/c1-10-8-11(2)18-15(13(10)9-17)21-14(16(19)20)12-6-4-3-5-7-12/h3-8,14H,1-2H3,(H,19,20)
InChIKeyRYCOWBUMDXEGEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-2-phenylacetic acid (CAS 625375-38-4): Core Scaffold in Acetyl-CoA Carboxylase Inhibitor Patents


2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-2-phenylacetic acid (CAS 625375-38-4) is a thioether-linked pyridine-phenylacetic acid hybrid (C16H14N2O2S, MW 298.37) that embodies the minimal 4,6-dimethyl-substituted scaffold of the 3-cyanopyridin-2-ylthio phenylacetic acid chemotype disclosed in Monsanto's acetyl-CoA carboxylase (ACCase) modulator patent family [1]. It features a computated clogP of 3.16 and a topological polar surface area (TPSA) of 51.10 Ų [2], placing it at the low-molecular-weight, low-lipophilicity extreme of this compound class. The compound has been experimentally profiled as inactive against GPR35 [3], establishing a selectivity baseline absent from larger aryl-substituted analogs.

Why 4,6-Dimethyl Substitution in 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-2-phenylacetic acid Cannot Be Replaced by Bulkier Analogs Without Altering Physicochemical and Selectivity Profiles


Within the 3-cyanopyridin-2-ylthio phenylacetic acid ACCase inhibitor class, substitution at pyridine positions 4 and 6 is the primary driver of both target potency and physicochemical behavior. The patent-exemplified compounds bearing large aryl/heteroaryl groups (thiophenyl, phenyl, 4-methoxyphenyl) at these positions achieve ACCase IC50 values ranging from 266 nM to 9,060 nM [1], but their computed LogP values exceed 5–6, placing them in a high-lipophilicity space associated with poor aqueous solubility and elevated promiscuous binding risk. The 4,6-dimethyl variant (CAS 625375-38-4), with a clogP of 3.16 and only two rotatable bonds [2], occupies a distinctly different property envelope. Substituting this minimal scaffold with a bulkier analog without re-optimizing the entire molecule would simultaneously alter target engagement, off-target liability, and formulation behavior—making simple interchange scientifically unsound [3].

Quantitative Differentiation Evidence for 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-2-phenylacetic acid (CAS 625375-38-4) vs. Closest ACCase Inhibitor Analogs


Molecular Weight Reduction of ~135 Da vs. Di-Thiophenyl Analog Confers Superior Ligand Efficiency Potential

The target compound (MW 298.37) is 135.5 Da lighter than its closest potent ACCase-active analog, 2-((3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl)thio)-2-phenylacetic acid (MW 433.91, IC50 439 nM vs. U. maydis ACCase) [1]. This MW reduction shifts the compound into a more favorable lead-like property space (MW < 300) while retaining the full pharmacophoric elements (3-cyanopyridine thioether, phenylacetic acid) required for ACCase engagement, as defined by the Markush structure in US10548313 [2]. The 4,6-dimethyl analog thus offers a substantially higher ligand efficiency starting point for fragment-based or scaffold-hopping programs.

ACCase inhibitor ligand efficiency molecular weight SAR scaffold

clogP Differential of ≥2 Log Units vs. Di-Aryl ACCase Inhibitors Predicts Superior Aqueous Solubility

The target compound exhibits a computed clogP of 3.16 [1], which is substantially lower than the estimated clogP values of ACCase-active di-aryl congeners. The 4,6-diphenyl analog (BDBM429285, IC50 266 nM) has an estimated clogP of approximately 5.7, while the 4-(4-chlorophenyl)-6-(thiophen-2-yl) analog (BDBM428892, IC50 370 nM) is estimated at clogP ~6.0 [2]. This ~2.5–2.8 log unit reduction in lipophilicity predicts significantly enhanced aqueous solubility—a critical parameter for in vitro assay reproducibility and in vivo formulation. The target compound's Lipinski Rule of Five compliance (MW 298.37, clogP 3.16, HBA 4, HBD 1) contrasts with the Ro5 violations anticipated for the larger analogs [1].

Lipophilicity aqueous solubility drug-likeness physicochemical profiling

GPR35 Inactivity Provides a Defined Off-Target Selectivity Baseline Lacking in Higher-MW ACCase Congeners

The target compound was tested in a GPR35 antagonism primary assay and reported as inactive [1]. GPR35 is an orphan GPCR implicated in inflammatory processes and increasingly used as a sentinel for nonspecific lipophilic compound interactions [2]. The inactivity of the 4,6-dimethyl analog (clogP 3.16) contrasts with the elevated probability of GPR35 off-target activity expected for the higher-logP di-aryl ACCase inhibitors commonly used as tool compounds. This negative data point provides procurement scientists with a verified selectivity checkpoint that is absent from the published profiles of the 4,6-diphenyl and 4,6-di(thiophenyl) analogs.

GPR35 off-target profiling selectivity GPCR counter-screening

Chemical Reactivity Differentiation: 4,6-Dimethyl Substitution Alters Cyclization Regiochemistry vs. Electron-Withdrawing Substituents

Studies on the cyclization of substituted (2-pyridylthio)phenylacetic acids demonstrate that the direction of cyclization (forming either 3-imino-2-phenyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxylic acids or mesoionic thiazolo[3,2-a]pyridinium-3-olates) is influenced by the acidity of the medium and the electronic character of substituents on the pyridine nucleus [1]. The electron-donating 4,6-dimethyl groups on the target compound create a distinct electronic environment compared to the electron-withdrawing CF3 or aryl-substituted analogs in the ACCase patent family. This regiochemical divergence is critical for any synthetic chemistry application where the (2-pyridylthio)phenylacetic acid is used as a cyclization substrate, as product distribution depends directly on the pyridine substitution pattern [1].

Cyclization chemistry thiazolo-pyridinium regioselectivity mesoionic compounds

Phenylacetic Acid Moiety Enables Decarboxylative Functionalization Chemistry Not Accessible to Acetamide or Ester Analogs

The free carboxylic acid group on the target compound enables decarboxylative thioamidation and other decarboxylative coupling reactions that are not accessible to the corresponding methyl ester (CAS 128257-06-7) or acetamide (CAS 332161-05-4) derivatives . Recent methodology reports demonstrate that arylacetic acids undergo solvent-free, transition-metal-free decarboxylative thioamidation with elemental sulfur and amines to yield thioamides—a transformation that requires the free carboxylic acid [1]. This reactivity distinction is procurement-relevant: the free acid form (CAS 625375-38-4) is the required substrate for decarboxylative diversification, whereas the pre-esterified or amidated analogs lock the compound into a single derivatization trajectory.

Decarboxylative coupling thioamide synthesis building block C–H functionalization

High-Value Application Scenarios for 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-2-phenylacetic acid (CAS 625375-38-4)


Minimal-Structure Baseline Control in ACCase Inhibitor SAR Studies

Use the 4,6-dimethyl analog as the lowest-MW, lowest-lipophilicity reference point in ACCase inhibitor structure–activity relationship (SAR) panels. Its MW of 298.37 Da and clogP of 3.16 define the floor of the property range for this chemotype, against which the potency gains (e.g., IC50 266–439 nM for di-aryl analogs) and lipophilicity penalties (ΔclogP +2.5 units) of larger substituents can be rigorously quantified [1]. This compound provides a procurement-accessible negative or weak-positive control that anchors SAR interpretation in a reproducible physicochemical framework.

Aqueous-Compatible Biochemical Assay Probe with Reduced Solubility Artifacts

Deploy this compound in biochemical ACCase assays where higher-logP tool compounds (clogP > 5) cause DMSO precipitation, non-specific protein binding, or aggregation-based false positives. With a clogP of 3.16 and full Lipinski Rule of Five compliance [1], the 4,6-dimethyl analog offers superior aqueous compatibility across a broader range of buffer conditions (pH 5.0–8.0) and DMSO concentrations (≤1% v/v), enabling more reliable dose-response measurements and reducing the need for detergent additives that can interfere with enzymatic activity.

Diversification-Ready Synthetic Building Block via Decarboxylative Coupling

Utilize the free carboxylic acid group as a handle for decarboxylative C–S, C–N, and C–C bond-forming reactions to generate focused libraries of 3-cyanopyridine thioether derivatives. The compound is directly competent in solvent-free decarboxylative thioamidation with elemental sulfur and primary/secondary amines [1], eliminating the deprotection step required when procuring the methyl ester (CAS 128257-06-7) or pre-formed acetamide analogs. This single-step diversification platform is suitable for parallel medicinal chemistry campaigns targeting ACCase or other pyridine-thioether-recognizing enzymes.

Selectivity Counter-Screening Standard with Documented GPR35 Inactivity

Incorporate this compound into GPCR off-target selectivity panels as a verified GPR35-negative control. Its documented inactivity against GPR35 in a primary antagonism assay [1] provides a reference point for distinguishing target-specific ACCase modulation from promiscuous, lipophilicity-driven GPCR interactions. This is especially valuable when profiling higher-logP ACCase inhibitor candidates where GPR35 activity—a known sentinel for nonspecific binding [2]—has not been experimentally excluded.

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